molecular formula C30H29ClN6O4 B3321718 Neratinib pyridine N-oxide CAS No. 1376619-94-1

Neratinib pyridine N-oxide

Cat. No.: B3321718
CAS No.: 1376619-94-1
M. Wt: 573.0 g/mol
InChI Key: CDFDEPYFRKSPTL-VQHVLOKHSA-N
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Description

Neratinib pyridine N-oxide, identified as metabolite M3, is a significant oxidative metabolite of the kinase inhibitor Neratinib . Neratinib is an approved antineoplastic agent used for the treatment of early-stage and advanced HER2-positive breast cancer, functioning as an irreversible pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER4 . The formation of the pyridine N-oxide is a common metabolic pathway for pyridine-containing drugs, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases, which can influence the compound's pharmacological profile . This metabolite is critical for researchers conducting drug metabolism and pharmacokinetic (DMPK) studies, as it helps in understanding the metabolic fate and clearance of the parent drug . Furthermore, it serves as an essential reference standard in impurity identification and quantification, stability studies, and bioanalytical method development and validation, ensuring the quality and safety profile of pharmaceutical formulations . The molecular formula of this compound is C30H29ClN6O4, and it has a molecular weight of 573.04 g/mol . It is recognized by the CAS Registry Number 1376619-94-1 . Researchers value this compound for its role in elucidating the structure-activity relationships of neratinib analogs and for scaffold-hopping strategies in medicinal chemistry, given the importance of pyridine-to-benzonitrile bioisosteric replacements in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFDEPYFRKSPTL-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376619-94-1
Record name Neratinib pyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376619941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERATINIB PYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO13R2U9YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivations of Neratinib Pyridine N Oxide

Strategic Approaches to the Chemical Synthesis of Neratinib (B1684480) Pyridine (B92270) N-Oxide

The synthesis of Neratinib pyridine N-oxide primarily involves the selective oxidation of the pyridine nitrogen atom within the Neratinib molecule. The strategic approach to this transformation must consider the presence of other potentially reactive functional groups within the complex structure.

Precursor Chemistry and Reaction Pathways for N-Oxide Formation

The direct precursor for the synthesis of this compound is Neratinib itself. The formation of the N-oxide is achieved through an oxidation reaction that specifically targets the nitrogen atom of the pyridine ring.

The general reaction for the formation of a pyridine N-oxide involves the treatment of the corresponding pyridine with an oxidizing agent. Common reagents used for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of a catalyst.

Hypothetical Reaction Pathway for this compound Formation:

Structural Characterization and Elucidation in Academic Research

Spectroscopic Techniques for Comprehensive Structural Determination

The structural framework of Neratinib (B1684480) pyridine (B92270) N-oxide is complex, necessitating a combination of spectroscopic methods for its complete elucidation. While detailed spectral data for this specific metabolite is not extensively published in peer-reviewed literature, the standard analytical portfolio for such compounds includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for mapping the molecular structure.

¹H NMR: This technique would be used to identify the number and environment of protons in the molecule. Key expected signals would correspond to the protons on the quinoline (B57606) and pyridine rings, the ethoxy group, the dimethylamino group, and the butenamide chain. The formation of the N-oxide on the pyridine ring would induce characteristic downfield shifts of the adjacent protons compared to the parent neratinib molecule.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each carbon atom in Neratinib pyridine N-oxide would give a distinct signal, and the chemical shifts would be indicative of their chemical environment. The carbon atoms attached to the N-oxide moiety would show a significant shift, aiding in the confirmation of the site of metabolism.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-O stretching vibration, which is a key indicator of N-oxide formation. Other significant peaks would include those for C=O (amide), C≡N (nitrile), C-O (ether), and N-H and C-H stretching vibrations. Commercial suppliers of this compound reference standards indicate that a comprehensive Certificate of Analysis, including ¹H NMR, ¹³C NMR, and IR data, is typically provided to confirm the structure. daicelpharmastandards.com

Chromatographic Methodologies for Purity Assessment and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for the separation, identification, and purity assessment of this compound from its parent drug and other metabolites.

In a notable study on the metabolic profiling of neratinib in rats, UHPLC coupled with a diode array detector (DAD) and a Q-Exactive Orbitrap mass spectrometer was utilized. nih.gov This powerful combination allowed for the effective separation and sensitive detection of various metabolites, including this compound (M3). The chromatographic conditions from this study are summarized in the table below.

ParameterDetails
Chromatography System UHPLC-DAD-Q Exactive Orbitrap-MS
Column Information not publicly available
Mobile Phase Information not publicly available
Flow Rate Information not publicly available
Detection DAD and Q-Exactive Orbitrap MS
Key Finding Successful separation and detection of 12 neratinib metabolites, with M3 (this compound) being unambiguously identified using a synthesized reference standard. nih.gov

Other reported HPLC methods for the analysis of neratinib and its impurities often employ C18 columns with a gradient flow of a buffered mobile phase and an organic solvent like acetonitrile (B52724). chemrxiv.orgresearchgate.net These methods are crucial for quality control during the synthesis and production of neratinib, ensuring that the levels of impurities, including the N-oxide metabolite, are within acceptable limits.

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) plays a pivotal role in the structural confirmation of this compound by providing precise molecular mass and valuable fragmentation data. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the technique of choice.

The chemical formula of this compound is C₃₀H₂₉ClN₆O₄, corresponding to a monoisotopic mass of 572.1939 g/mol . nih.gov In the metabolic study by Xiong et al. (2018), the identification of this compound (M3) was based on its accurate mass measurement and its characteristic fragment ions obtained through tandem mass spectrometry (MS/MS). nih.gov The structure of M3 was definitively confirmed through comparison with a chemically synthesized reference standard. nih.gov

The fragmentation pattern in MS/MS is a molecular fingerprint. For pyridine N-oxides, a characteristic fragmentation pathway involves the loss of the oxygen atom from the N-oxide moiety. researchgate.netresearchgate.net The mass spectrum would also show fragments corresponding to the cleavage of the butenamide side chain, the ether linkage, and other characteristic parts of the neratinib backbone.

Technique Application Key Findings for this compound (M3)
UHPLC-Q-Exactive Orbitrap-MS Metabolite IdentificationProvided accurate mass measurement for the metabolite. nih.gov
dd-MS² (data-dependent MS/MS) Structural ElucidationGenerated fragment ion spectra that, when compared with a reference standard, unambiguously identified the metabolite as this compound. nih.gov

Crystallographic Analysis and Conformational Studies

As of the current academic literature, there are no publicly available reports on the crystallographic analysis or detailed conformational studies of this compound. X-ray crystallography provides the most definitive three-dimensional structural information, but its application is dependent on the ability to grow a single crystal of sufficient quality, which can be challenging for complex organic molecules and their metabolites. Therefore, the three-dimensional conformation of this compound in the solid state has not been experimentally determined.

Molecular Mechanisms and Cellular Interactions in Preclinical Models

In Vitro Studies of Target Engagement and Molecular Binding Kinetics

Neratinib (B1684480) pyridine (B92270) N-oxide, also known as M3, is one of the primary circulating metabolites of neratinib. europa.euoncologynewscentral.comtga.gov.aunps.org.aueuropa.eumedicines.org.uk In vitro studies have demonstrated that neratinib and its metabolites, including M3, act as irreversible inhibitors of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (ERBB1), HER2 (ERBB2), and HER4 (ERBB4). oncologynewscentral.comtga.gov.aunih.govmedsafe.govt.nz This inhibition is achieved through covalent, high-affinity binding to a cysteine residue within the ATP-binding pocket of these receptors. service.gov.ukgoogle.com This irreversible binding leads to a sustained blockade of mitogenic growth factor signal transduction. service.gov.uk

While specific binding kinetics data for neratinib pyridine N-oxide are not extensively detailed in the provided results, it is established that the potency of the four major metabolites, including M3, is less than or equal to that of the parent compound, neratinib, in binding or kinase inhibition of EGFR, HER2, and HER4. fda.gov The parent compound, neratinib, has been shown to inhibit EGFR and HER2 with IC₅₀ values of 92 nM and 59 nM, respectively. nih.gov

The chemical structure of this compound is C₃₀H₂₉ClN₆O₄. fda.govnih.gov

Modulation of Intracellular Signaling Pathways in Cell-Based Assays

The engagement of this compound with its target receptors initiates a cascade of downstream effects on intracellular signaling pathways critical for cell growth and survival.

In cell-based assays, neratinib metabolites, including M3, have shown potencies similar to neratinib in inhibiting cells that express ERBB1, ERBB2 (HER2), and ERBB4. europa.euservice.gov.uk Neratinib, and by extension its active metabolites, effectively reduces the autophosphorylation of both EGFR and HER2. tga.gov.aueuropa.eumedicines.org.ukmedsafe.govt.nzservice.gov.uk This inhibition of kinase activity is a direct consequence of the irreversible binding to the receptors. service.gov.uk The inhibitory activity extends to both homodimers and active heterodimers of the ERBB family, such as those with HER3. service.gov.uk

Table 1: In Vitro Kinase Inhibition Profile

Compound/Metabolite Target Kinases Potency Comparison to Neratinib
This compound (M3) ERBB1, HER2, HER4 Similar potency in cell-based assays europa.euservice.gov.uk
N-desmethyl neratinib (M6) ERBB1, HER2, HER4 Similar potency in cell-based assays europa.euservice.gov.uk
Neratinib dimethylamine (B145610) N-oxide (M7) ERBB1, HER2, HER4 Similar potency in cell-based assays europa.euservice.gov.uk

The inhibition of ERBB receptor phosphorylation by neratinib and its metabolites leads to the suppression of key downstream signaling pathways, namely the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. europa.euoncologynewscentral.comtga.gov.aueuropa.eumedicines.org.ukmedsafe.govt.nzdrugbank.com By blocking these pathways, the compound effectively disrupts the signals that promote cell proliferation and survival. service.gov.uk

Cellular Response Studies in Model Systems (e.g., Proliferation, Apoptosis Induction)

The modulation of signaling pathways by this compound translates into significant cellular responses. In vitro studies have consistently shown that neratinib potently inhibits the proliferation of tumor cell lines that overexpress or are dependent on EGFR and/or HER2. europa.eueuropa.eumedicines.org.ukservice.gov.ukgoogle.com Specifically, neratinib demonstrated the ability to inhibit these carcinoma cell lines with a cellular IC₅₀ of less than 100 nM. europa.eueuropa.eumedicines.org.ukservice.gov.uk

Furthermore, research has indicated that neratinib can induce apoptosis in cancer cells. nih.gov One study on acute myeloid leukemia (AML) cells found that neratinib promoted apoptosis and hindered the cell cycle at the G0/G1 phase. nih.gov This was associated with the activation of autophagy-dependent ferroptosis. nih.gov

Table 2: Cellular Response to Neratinib in Preclinical Models

Cellular Process Effect Cell Line Examples
Proliferation Potent inhibition europa.eueuropa.eumedicines.org.ukservice.gov.uk EGFR and/or HER2-expressing carcinoma cell lines europa.eueuropa.eumedicines.org.ukservice.gov.uk
Apoptosis Induction nih.gov HL-60 (AML cells) nih.gov

Mechanisms of Cellular Uptake and Efflux in In Vitro Models

The cellular concentration and efficacy of a compound are influenced by its uptake into and efflux from cells. In vitro studies have investigated the interaction of neratinib with various cellular transporters. Neratinib itself has been identified as an inhibitor of the P-glycoprotein (P-gp) efflux transporter. europa.eunps.org.aueuropa.eumedicines.org.uk This inhibition was also confirmed in a clinical setting. europa.eunps.org.aumedicines.org.uk Additionally, in vitro data suggest that neratinib may moderately inhibit the breast cancer resistance protein (BCRP). tga.gov.aueuropa.eumedicines.org.uk

Conversely, neratinib showed no clinically relevant inhibitory activity towards several uptake transporters, including OATP1B1, OATP1B3, OAT1, OAT3, and OCT2. europa.eutga.gov.aunps.org.aueuropa.eumedicines.org.ukservice.gov.uk However, it did exhibit inhibitory activity against the OCT1 uptake transporter with an IC₅₀ of 2.9 µM. europa.eumedicines.org.uk The metabolism of neratinib, which leads to the formation of this compound and other metabolites, primarily occurs via CYP3A4 and to a lesser extent by flavin-containing monooxygenase (FMO). europa.eudrugbank.com Increased activity of the metabolism enzyme CYP3A4 has been identified as a potential mechanism of neratinib resistance. nih.gov

While these findings primarily describe the parent compound neratinib, they provide a foundational understanding of the types of cellular transport mechanisms that could also influence the intracellular concentration of its metabolite, this compound.

Biotransformation and Metabolic Fate in Non Human Systems

Enzymatic Pathways Governing Neratinib (B1684480) Pyridine (B92270) N-Oxide Formation (e.g., Cytochrome P450, Flavin-Containing Monooxygenase)

The biotransformation of neratinib into its metabolites is primarily conducted in the liver. europa.eumedsafe.govt.nz The principal enzymatic pathways responsible for the metabolism of neratinib involve Cytochrome P450 (CYP) isoenzymes and, to a lesser degree, Flavin-Containing Monooxygenases (FMO). oncologynewscentral.comdrugs.comnih.gov

Table 1: Key Enzymes in Neratinib Metabolism

Enzyme Family Specific Enzyme Role in Neratinib Metabolism Relevant Metabolite(s) Formed
Cytochrome P450 CYP3A4 Primary pathway for oxidative metabolism. europa.euoncologynewscentral.comdrugbank.com Neratinib pyridine N-oxide (M3), N-desmethyl neratinib (M6). fda.gov
Flavin-Containing Monooxygenase FMO Lesser pathway for metabolism. oncologynewscentral.comdrugs.comnih.gov Neratinib dimethylamine (B145610) N-oxide (M7). fda.gov

In Vitro Metabolic Stability and Identification of Subsequent Metabolites in Experimental Systems

Following oral administration, neratinib undergoes metabolism, leading to several circulating metabolites that have been identified in human plasma and studied in various non-human experimental systems, such as rat studies and in vitro assays using liver microsomes. europa.eumedsafe.govt.nzresearchgate.net

Metabolite profiling studies have consistently identified this compound (M3) as a notable circulating metabolite. europa.eueuropa.eunps.org.au In addition to M3, other major metabolites identified in plasma include N-desmethyl neratinib (M6), neratinib dimethylamine N-oxide (M7), and neratinib bis-N-oxide (M11). oncologynewscentral.comdrugs.comfda.gov A study utilizing ultra-high performance liquid chromatography coupled with mass spectrometry to investigate the metabolic profile of neratinib in rats successfully detected and structurally identified a total of 12 metabolites, showcasing metabolic pathways including O-dealkylation, oxygenation, N-demethylation, and N-oxygenation. researchgate.net

While specific data on the in vitro metabolic stability of the isolated this compound is not extensively detailed in public literature, its presence as a circulating metabolite in plasma indicates a degree of stability in these biological systems. europa.eufda.gov Non-clinical toxicity studies have been conducted on the M3 metabolite; in a study involving rats, this compound was not associated with any unique toxicities, suggesting it is well-tolerated in this non-human system. service.gov.uk Furthermore, in vitro assays have demonstrated that M3 is not genotoxic. service.gov.uk

Table 2: Major Identified Metabolites of Neratinib in Plasma

Metabolite ID Chemical Name Metabolic Reaction
M3 This compound N-oxidation. researchgate.netfda.gov
M6 N-desmethyl neratinib N-demethylation. researchgate.netfda.gov
M7 Neratinib dimethylamine N-oxide N-oxidation. researchgate.netfda.gov
M11 Neratinib bis-N-oxide N-oxidation. oncologynewscentral.comfda.gov

Comparative Metabolism Studies with Parent Neratinib and Other Analogs

Comparative analyses of neratinib and its metabolites reveal important distinctions in their pharmacokinetic profiles and biological activity. Neratinib remains the most prominent component in plasma following its administration. europa.eueuropa.eu

The systemic exposure to its major active metabolites, including this compound (M3), is consistently lower than that of the parent drug. medsafe.govt.nzeuropa.eu At steady-state, neratinib accounts for the majority of the total drug-related exposure in plasma. fda.gov The systemic exposures of the metabolites M3, M6, M7, and M11 relative to the total area under the curve (AUC) of neratinib plus these metabolites have been quantified, with M3 contributing a smaller fraction compared to the parent compound and the M6 metabolite. fda.govnih.gov

Table 3: Comparative Systemic Exposure of Neratinib and its Major Metabolites at Steady State

Compound Metabolite ID % of Total AUC in Human Plasma (Neratinib + Metabolites)
Neratinib Parent Drug 56.8% fda.gov
This compound M3 8.5% fda.gov
N-desmethyl neratinib M6 19.3% fda.gov
Neratinib dimethylamine N-oxide M7 12.2% fda.gov
Neratinib bis-N-oxide M11 3.3% fda.gov

When compared to other tyrosine kinase inhibitors (TKIs), such as lapatinib, neratinib exhibits different metabolic characteristics. While both are primarily metabolized by CYP3A4, neratinib's metabolism also involves FMO to a minor extent, a pathway not listed as major for lapatinib. nih.gov This difference in metabolic handling contributes to their distinct pharmacological and pharmacokinetic profiles. nih.gov

Impurity Profiling and Degradation Pathway Analysis in Chemical Research

Identification and Comprehensive Characterization of Process-Related Impurities

Neratinib (B1684480) pyridine (B92270) N-oxide is a prominent compound in the impurity profile of Neratinib. It is recognized both as a process-related impurity, potentially formed during the synthesis of Neratinib, and as an active metabolite, designated as M3. nih.govnih.gov The synthesis of Neratinib is a multi-step process where several potential impurities can arise from unreacted starting materials, intermediates, or side reactions. chemrxiv.orgsynzeal.com

The comprehensive characterization of these impurities, including Neratinib pyridine N-oxide, is essential to ensure the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are primary analytical techniques employed to identify, quantify, and monitor such impurities. chemrxiv.org For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are utilized, often in conjunction with a synthesized reference standard of the impurity. chemrxiv.org Reference standards for this compound are commercially available and play a critical role in analytical method development, validation, and routine quality control testing. synzeal.com

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name (E)-2-((2-Chloro-4-((3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinolin-4-yl)amino)phenoxy)methyl)pyridine 1-oxide nih.govresearchgate.net
Synonyms Neratinib metabolite M3, HKI-272 pyridine N-oxide humanjournals.com
Molecular Formula C₃₀H₂₉ClN₆O₄ researchgate.netdrugbank.com
Molecular Weight 573.04 g/mol researchgate.netnih.gov

| CAS Number | 1376619-94-1 humanjournals.comdrugbank.com |

Chemical Stability Investigations under Varied Stress Conditions (e.g., Oxidative, Hydrolytic, Photolytic Degradation)

Forced degradation studies are fundamental to understanding the chemical stability of a drug substance and identifying its potential degradation products. These studies involve subjecting the compound to stress conditions that exceed those of accelerated stability testing. For Neratinib, such studies have revealed its susceptibility to degradation under several conditions, which is indicative of the pathways through which impurities like this compound might be formed or degraded.

A stability-indicating RP-HPLC method was developed to separate Neratinib from its degradation products formed under various stress conditions. humanjournals.com The parent drug, Neratinib, has been shown to be sensitive to acidic, oxidative, thermal, and photolytic stress, while exhibiting stability in alkaline environments. researchgate.net

Hydrolytic Degradation: The stability of Neratinib in solution is highly dependent on pH. It is most stable in the pH range of 3 to 4. nih.gov The rate of degradation increases significantly at approximately pH 6 and appears to reach a maximum in the pH range of 8 to 12. nih.gov This suggests that the molecule is susceptible to hydrolysis, particularly under neutral to basic conditions.

Oxidative Degradation: Studies involving peroxide stress have been conducted to evaluate the oxidative stability of Neratinib, confirming its sensitivity to oxidation. researchgate.nethumanjournals.com The pyridine N-oxide moiety itself is a product of oxidation, indicating that oxidative conditions can directly lead to the formation of this specific impurity. nih.gov

Photolytic Degradation: Exposure to light has been identified as a factor that can cause degradation of Neratinib, highlighting the need for protection from light during storage and handling. researchgate.net

Table 2: Summary of Neratinib Stability under Stress Conditions

Stress Condition Observation Reference
Acidic Hydrolysis Sensitive to degradation. researchgate.net
Alkaline Hydrolysis Stable. researchgate.net
Neutral Hydrolysis (pH dependence) Most stable at pH 3-4; degradation increases rapidly above pH 6. nih.gov
Oxidative (Peroxide) Sensitive to degradation. researchgate.nethumanjournals.com
Thermal Sensitive to degradation. researchgate.net

| Photolytic | Sensitive to degradation. | researchgate.net |

Elucidation of Degradation Mechanisms and Kinetic Modeling

Understanding the degradation mechanism is crucial for developing stable formulations and establishing appropriate storage conditions. For Neratinib, the degradation in aqueous solution has been studied, and a specific mechanism has been proposed.

The primary degradation pathway involves a cascade of reactions originating from the dimethylamino crotonamide (B15916) side chain. nih.gov The rate-determining step in this pathway is believed to be the isomerization of the allyl amine to an enamine functionality. nih.gov This initial isomerization is followed by hydrolysis and a subsequent cyclization reaction, leading to the formation of a stable lactam as the major degradation product. nih.gov

The degradation kinetics have been observed to follow a pseudo-first-order reaction model across all pH values tested. nih.gov A self-catalyzed mechanism for the initial allylamine-enamine isomerization has been proposed, where the rate of degradation is significantly influenced by the pH of the solution. The most substantial change in the degradation rate occurs around pH 6, which corresponds closely to the theoretical pKa of the dimethylamino group of the Neratinib molecule. nih.gov This indicates that the protonation state of this amine is a critical factor in the stability of the entire molecule. While this mechanism describes the degradation of the parent drug, the stability of the this compound impurity would also be influenced by these pathways, particularly those not directly involving the pyridine N-oxide group itself.

Table 3: Compound Names Mentioned in the Article

Compound Name
Neratinib
This compound

Structure Activity Relationship Sar and Computational Studies

Systematic Design and Synthesis of Neratinib (B1684480) Pyridine (B92270) N-Oxide Analogs for SAR Exploration

A comprehensive review of scientific literature reveals a notable absence of studies dedicated to the systematic design and synthesis of a library of Neratinib pyridine N-oxide analogs for the purpose of structure-activity relationship (SAR) exploration. Research has primarily focused on the synthesis of this compound itself for use as a chemical reference standard in metabolic studies. These syntheses confirm the structure of the M3 metabolite but are not part of a broader medicinal chemistry campaign to explore the SAR of this specific scaffold.

The core structure of Neratinib has been the subject of extensive SAR studies, leading to its development as an irreversible pan-HER inhibitor. However, these efforts have not been extended to its N-oxide metabolite in the public domain. Consequently, there is no available data table of this compound analogs and their corresponding biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a QSAR model to be developed, a dataset of structurally related compounds with experimentally determined activities is required.

Currently, there are no published QSAR models specifically developed for this compound and its potential analogs. The lack of a synthesized library of analogs with corresponding activity data (as noted in section 7.1) precludes the development of such predictive models. While QSAR studies have been performed on other series of pyridine N-oxide-containing compounds and various kinase inhibitors, this information falls outside the direct scope of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. Numerous docking studies have been conducted on the parent drug, neratinib, to elucidate its binding mode within the ATP-binding pocket of EGFR and HER2. These studies confirm that neratinib acts as an irreversible inhibitor by forming a covalent bond with a key cysteine residue (Cys773 in EGFR and Cys805 in HER2).

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. Such calculations can provide insights into properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond characteristics.

While DFT has been applied broadly to study the electronic properties of the pyridine N-oxide functional group, a specific, detailed DFT analysis of the complete this compound molecule has not been published. General studies on pyridine N-oxides show that the N-O bond introduces a significant dipole moment and alters the electron distribution across the aromatic ring, which in turn influences its reactivity and potential for intermolecular interactions. A mention of DFT calculations has been made in the context of identifying neratinib metabolites, but this work did not focus on a deep analysis of the electronic structure of the M3 metabolite itself.

A dedicated DFT study on this compound would be required to precisely map its electron density, predict sites of reactivity, and quantify the electronic impact of the N-oxidation compared to the parent neratinib molecule. Such data would be invaluable for a deeper understanding of its interaction with the kinase target.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Bioanalytical Methods for Preclinical Biological Samples

The quantitative analysis of Neratinib (B1684480) pyridine (B92270) N-oxide (also known as metabolite M3) in preclinical biological matrices, such as plasma, is fundamental for pharmacokinetic studies. fda.govclearsynth.com The development and validation of robust bioanalytical methods are governed by stringent regulatory guidelines to ensure data reliability. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this purpose. fda.govijpar.com

The process begins with sample preparation, a critical step to remove interfering substances from the complex biological matrix. For Neratinib and its metabolites, protein precipitation is a commonly employed method. nih.govijpar.com This involves adding a solvent like methanol (B129727) to a plasma sample to denature and precipitate proteins, after which the supernatant containing the analyte of interest is collected for analysis. nih.govijpar.com

Method validation ensures the analytical procedure is accurate, precise, and reliable. Key validation parameters for the quantification of Neratinib and its metabolites in human plasma are established, with methods demonstrating linearity over a specific concentration range. fda.govnih.gov For instance, a validated LC-MS/MS assay for Neratinib showed linearity from 2 to 1,000 ng/mL in human plasma, with accuracy reported between 98.9% and 106.5% and precision better than 6.2% CV. nih.govnih.gov The use of a stable isotope-labeled internal standard is often implemented to correct for signal degradation or matrix effects, enhancing the accuracy of the assay. nih.gov These validated methods are essential tools for defining the pharmacokinetic profiles of Neratinib and its metabolites, including Neratinib pyridine N-oxide. nih.gov

High-Resolution Mass Spectrometry for Metabolomics and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug development for the structural elucidation of metabolites and the identification of impurities. researchgate.netacs.org For Neratinib, HRMS plays a vital role in characterizing metabolites like this compound (M3), Neratinib bis-N-oxide (M11), N-desmethyl Neratinib (M6), and Neratinib dimethylamine (B145610) N-oxide (M7). fda.govcleanchemlab.com The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. researchgate.net

In metabolomics, HRMS is used to obtain a comprehensive profile of all metabolites present in a biological sample. science.gov This untargeted approach can help identify previously unknown biotransformation products of a drug. researchgate.net For known metabolites like this compound, HRMS confirms their structure and helps to distinguish them from other isobaric species (compounds with the same nominal mass).

As an impurity, this compound must be monitored and controlled during the manufacturing of Neratinib. synzeal.comaxios-research.com HRMS is used to identify and characterize such process-related impurities and degradation products. Reference standards of this compound are available and are used in analytical method development and validation to ensure the quality and purity of the final drug product. clearsynth.comveeprho.com Furthermore, chemical derivatization techniques can be coupled with mass spectrometry to confirm specific functional groups. For example, reduction with agents like titanium trichloride (B1173362) (TiCl₃) can selectively reduce N-oxides to their corresponding amines, providing definitive evidence for the presence of an N-oxide moiety, a technique applicable in confirming the structure of this compound. researchgate.net

Application of Hyphenated Techniques in Analytical Chemistry (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, provide the high degree of selectivity and sensitivity required for pharmaceutical analysis in complex matrices. ethernet.edu.et

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prominent and powerful technique for the quantification of Neratinib and its metabolites, including this compound, in biological fluids. nih.govijpar.com The process involves:

Liquid Chromatography (LC): The sample extract is injected into an LC system. A high-performance column, such as an Acquity UPLC BEH Shield RP18, separates the components of the mixture based on their physicochemical properties. nih.govnih.gov A gradient mobile phase, often consisting of solvents like methanol or acetonitrile (B52724) and an aqueous buffer, is used to elute the compounds from the column at different times. nih.govijpar.com

Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is suitable for polar, thermally labile molecules. nih.gov The first mass analyzer selects the precursor ion (the protonated molecule of this compound). This ion is then fragmented, and a second mass analyzer selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at very low concentrations. researchgate.net

The combination of LC's separation power with the specificity of MS/MS makes it the method of choice for bioanalytical studies of Neratinib. ethernet.edu.et

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but its application is generally limited to volatile and thermally stable compounds. science.gov this compound, being a relatively large, polar, and likely thermally labile molecule, is not well-suited for direct GC-MS analysis without chemical derivatization to increase its volatility. While GC-MS is widely used in metabolomics for analyzing certain classes of compounds, the literature on Neratinib analysis is dominated by LC-MS-based methods, reflecting the physicochemical properties of the analyte. nih.govijpar.comresearchgate.net

Data Tables

Table 1: Example Parameters for LC-MS/MS Bioanalytical Method

ParameterDescription
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample Matrix Human Plasma nih.gov
Sample Preparation Protein Precipitation with methanol ijpar.com
Chromatography Column Acquity UPLC BEH Shield RP18 nih.gov
Mobile Phase Gradient of methanol-water or acetonitrile/methanol with ammonium (B1175870) acetate (B1210297) nih.govijpar.com
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Multiple Reaction Monitoring (MRM) researchgate.net
Internal Standard Stable Isotope-Labeled Neratinib nih.gov
Linearity Range e.g., 2–1,000 ng/mL nih.gov
Accuracy & Precision e.g., Accuracy: 98.9-106.5%; Precision: <6.2% CV nih.gov

Future Directions and Emerging Research Domains

Exploration of Novel Biological Activities Beyond Primary Receptor Inhibition

Future research should prioritize a deeper investigation into the biological activities of Neratinib (B1684480) Pyridine (B92270) N-Oxide that are independent of its effects on the primary targets of the parent drug, neratinib. While the potency of the M3 metabolite for inhibiting EGFR, HER2, and HER4 is reported to be less than or equal to neratinib, its distinct chemical structure may confer novel biological properties. fda.gov

The introduction of the N-oxide moiety creates a new chemical entity with altered electronic and steric properties compared to the parent pyridine ring in neratinib. wikipedia.org Heterocyclic N-oxides are recognized as a versatile class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov This raises the possibility that Neratinib Pyridine N-Oxide could interact with a different set of off-target proteins or cellular pathways. Preclinical toxicology studies in rats showed no specific toxicity related to the M3 metabolite, suggesting a favorable profile for exploring other potential therapeutic activities. service.gov.uk

Future investigations could explore:

Alternative Kinase Interactions: Screening this compound against a broad panel of kinases to identify any unique inhibitory activities not observed with the parent compound.

Modulation of Non-Kinase Pathways: Investigating its effects on other critical cellular processes, such as inflammation, angiogenesis, or metabolic pathways, which are known to be influenced by other N-oxide-containing molecules. nih.govnih.gov

Synergistic Effects: Assessing whether the metabolite can act synergistically with neratinib or other therapeutic agents, potentially by modulating pathways that contribute to drug resistance.

Integration into Advanced Drug Delivery Systems Research (Preclinical and Conceptual)

The development of advanced drug delivery systems represents a promising, albeit conceptual, direction for this compound. The physicochemical properties of a drug molecule are critical for its formulation and delivery. The N-oxide group is known to increase polarity and the capacity for hydrogen bonding, which can significantly alter properties like solubility and membrane permeability compared to the parent molecule. researchgate.netrsc.org

While no specific drug delivery systems have been developed for this metabolite, future preclinical research could conceptually explore:

Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles. This could potentially enhance its stability, control its release profile, and improve its accumulation in target tissues.

Cocrystal Engineering: Utilizing the N-oxide as a coformer to create pharmaceutical cocrystals. Pyridine N-oxides have been successfully used to form cocrystals with other active pharmaceutical ingredients to improve their solubility and bioavailability. rsc.org

Targeted Delivery Conjugates: Developing conjugates where this compound is linked to a targeting ligand (e.g., an antibody or peptide) to direct it to specific cell types or tissues. This could be particularly relevant if novel biological activities are identified for the metabolite.

These strategies, while currently theoretical for this specific compound, provide a roadmap for future research to optimize its pharmacokinetic properties should a distinct therapeutic role be established.

Development of Innovative Research Tools and Probes Based on this compound Structure

The unique structure of this compound, derived from a covalent kinase inhibitor, makes it an excellent candidate for development into sophisticated research tools. service.gov.uk Neratinib itself binds irreversibly to a cysteine residue in the ATP-binding pocket of its target kinases, a feature that can be exploited to create highly specific probes. service.gov.ukbiorxiv.org

Future research could focus on transforming this compound into:

Affinity-Based Probes: Synthesizing derivatives of the metabolite that incorporate a reporter tag, such as biotin (B1667282) or a click-chemistry handle. Such probes could be used in chemical proteomics workflows to pull down and identify its protein binding partners from cell lysates. researchgate.net This would be a powerful, unbiased method to map its complete interactome and uncover novel off-targets.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would enable the creation of imaging agents. These probes could be used to visualize the subcellular distribution of the compound in living cells via fluorescence microscopy, providing insights into its uptake, trafficking, and localization within specific organelles like lysosomes, where neratinib has been shown to accumulate. nih.gov

Developing such tools would provide an invaluable means to dissect the molecule's precise mechanism of action and identify new biological contexts in which it may be active.

Application of Multi-Omics Technologies in Preclinical Investigation (e.g., Proteomics, Metabolomics)

To fully understand the biological impact of this compound, future preclinical studies must integrate multi-omics technologies. Such approaches can provide a global, unbiased view of the cellular changes induced by the compound, distinguishing its effects from those of the parent drug.

Proteomics: The parent drug, neratinib, is known to form covalent adducts with proteins, including its primary targets and off-targets like human serum albumin. researchgate.netresearchgate.net Quantitative and chemical proteomics can be used to comprehensively map the proteins that are covalently modified by this compound. researchgate.netscispace.com By comparing the protein adduct profile of the metabolite to that of neratinib, researchers could identify unique off-target interactions that may explain distinct biological activities or potential liabilities. This could also validate whether the metabolite retains the ability to bind key targets. biorxiv.org

Metabolomics: this compound is a product of neratinib metabolism, primarily via the CYP3A4 enzyme. nih.govdrugbank.com Metabolomics studies can further elucidate the metabolic fate of the N-oxide itself, identifying any subsequent downstream metabolites. Furthermore, untargeted metabolomics can reveal how the compound perturbs global cellular metabolism. encyclopedia.pub For instance, label-free Raman imaging has been used to track the metabolism of neratinib within cancer cells, a technique that could be applied to its N-oxide metabolite. nih.govmdpi.com This could uncover unexpected effects on metabolic pathways that could be therapeutically exploited. Integrated multi-omics analyses combining proteomics, metabolomics, and transcriptomics have the potential to reveal novel therapeutic targets and molecular subtypes relevant to treatment. jci.orgnih.govnih.gov

By employing these advanced technologies, future research can build a comprehensive understanding of this compound, moving beyond its current definition as a simple metabolite to potentially uncover a molecule with unique biological functions and therapeutic possibilities.

Q & A

Basic: What are the common synthetic routes for preparing pyridine N-oxide derivatives like Neratinib pyridine N-oxide, and how do reaction conditions influence yield and purity?

Pyridine N-oxides are typically synthesized via oxidation of pyridine derivatives using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). For example, the pyridine ring in intermediates can be converted to the N-oxide using m-CPBA under controlled conditions (e.g., room temperature, inert atmosphere) to avoid over-oxidation . Reaction solvents (e.g., HMPT with K₂CO₃) and temperature significantly impact regioselectivity and byproduct formation. Higher temperatures may accelerate side reactions, while polar aprotic solvents enhance nucleophilicity .

Advanced: How can researchers mitigate competing Kornblum reactions during SN2 substitutions involving pyridine N-oxide moieties?

Kornblum reactions (oxidation of sulfonates to aldehydes) compete with SN2 pathways when pyridine N-oxide nucleophiles are used. Lithium salts (e.g., LiCl) suppress this by stabilizing intermediates and reducing sulfonate reactivity. Optimizing leaving groups (e.g., mesyl vs. tosyl) and lowering reaction temperatures further improve selectivity. For instance, using difluoropiperidine nucleophiles with lithium additives increased yields from <20% to >70% in MRGPRX2 antagonist synthesis .

Basic: What analytical techniques are recommended for characterizing pyridine N-oxide derivatives and verifying structural integrity?

  • X-ray diffraction : Critical for confirming crystal structure and halogen-bonding interactions (e.g., Cl⋯O bonds in dichlorine–pyridine N-oxide complexes) .
  • LC-MS with stability-indicating methods : Detects degradation products and verifies purity. For example, naphthalethyl stationary phases resolve degradation impurities in palonosetron hydrochloride analogs .
  • ¹H/¹³C NMR : Identifies tautomeric intermediates and regiochemical outcomes in substitution reactions .

Advanced: Explain the enhanced reactivity of pyridine N-oxide in electrophilic aromatic substitution (EAS) compared to pyridine.

The N-oxide group activates the pyridine ring via resonance, increasing electron density at C2 and C4 positions. This allows EAS under moderate conditions (e.g., nitration at 50°C vs. >100°C for pyridine). The N-oxide’s electron-donating effect stabilizes cationic intermediates, enabling substitutions without harsh acids or prolonged heating .

Basic: What are the best practices for handling and storing pyridine N-oxide derivatives to ensure stability?

  • Storage : Keep containers tightly sealed in dry, well-ventilated environments to prevent hygroscopic degradation .
  • Handling : Avoid dust/aerosol formation; use exhaust ventilation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .
  • Incompatibilities : Avoid strong reducing agents (e.g., trivalent phosphorus compounds) that cleave the N-oxide bond .

Advanced: How does the choice of oxidizing agent affect regioselectivity in pyridine N-oxide synthesis?

Oxidizing agents like m-CPBA favor N-oxide formation without disrupting adjacent functional groups. In contrast, peroxides (e.g., H₂O₂) may over-oxidize sensitive substituents. For example, m-CPBA selectively oxidized a pyridine intermediate in Neratinib synthesis, preserving the trifluoroethoxy group at C4 .

Basic: What strategies resolve racemic mixtures of intermediates in this compound synthesis?

Chiral HPLC is widely used for enantiomeric separation. For instance, resolution of a hydroxyl intermediate via chiral HPLC followed by acetylation yielded enantiopure acetate, which was further functionalized into the N-oxide derivative .

Advanced: Discuss the role of tautomeric intermediates in retaining N-oxide functionality during coupling reactions.

Tautomer stability dictates whether the N-oxide group is retained. For example, coupling quinoline N-oxide with aldonitrone preserves the N-oxide due to stable intermediates (86a), while triazine N-oxide loses the group via less stable tautomers (86b). Reaction conditions (pH, solvent polarity) can be tuned to favor desired tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.